

A Technical Guide to Deuterated Sebacic Acid for Quantitative Analysis

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Compound of Interest

Compound Name: *Sebaleic Acid-d19*

Cat. No.: *B12301230*

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Introduction

This technical guide provides an in-depth overview of deuterated sebacic acid, focusing on its role as an internal standard in quantitative analytical methodologies. The initial query for "Sebacic Acid-d19" is likely a misnomer, as sebacic acid ($C_{10}H_{18}O_4$) contains only 18 hydrogen atoms available for deuterium substitution. It is plausible that this was a typographical error or a confusion with a different compound, "**Sebaleic acid-d19**," which is a C18 deuterated fatty acid. This guide will focus on verifiable deuterated forms of sebacic acid and their application in mass spectrometry-based analysis.

Deuterated stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative mass spectrometry. They exhibit nearly identical chemical and physical properties to their endogenous, non-labeled counterparts, allowing them to co-elute during chromatography and experience similar ionization effects. This co-analysis corrects for variability during sample preparation and instrumental analysis, leading to more reliable quantification.

Quantitative Data Summary

The following table summarizes the key quantitative data for sebacic acid and its known deuterated analogs.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Sebacic Acid	111-20-6	C ₁₀ H ₁₈ O ₄	202.25	Non-deuterated form.
d4-Sebacic Acid	Not readily available	C ₁₀ H ₁₄ D ₄ O ₄	206.27	A partially deuterated analog.
Sebacic Acid-d16	Not readily available	C ₁₀ H ₂ D ₁₆ O ₄	218.35	A highly deuterated analog (MDL: MFCD00068305) .[1]
Sebaleic Acid-d19	2692624-10-3	C ₁₈ H ₁₃ D ₁₉ O ₂	299.6	A different C18 fatty acid, likely the source of the "d19" query.

Experimental Protocols: Quantitative Analysis of Dicarboxylic Acids Using a Deuterated Internal Standard by GC-MS

This section outlines a general methodology for the quantitative analysis of sebacic acid or other dicarboxylic acids in biological samples using a deuterated internal standard, such as Sebacic Acid-d16, and Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction

- Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, urine, or tissue homogenate), add a precise amount of the deuterated sebacic acid internal standard solution.

- **Lipid Extraction:** Perform a liquid-liquid extraction to isolate the lipids, including dicarboxylic acids. A common method is the Folch extraction, using a chloroform:methanol solvent system, followed by phase separation with an aqueous salt solution.
- **Solvent Evaporation:** The organic phase containing the lipids is carefully transferred to a new tube and dried under a gentle stream of nitrogen.

2. Derivatization

Due to their low volatility, dicarboxylic acids require derivatization prior to GC-MS analysis. Silylation is a common and effective method.

- **Reagent:** N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used silylation reagent.
- **Procedure:** Reconstitute the dried lipid extract in a suitable solvent (e.g., pyridine or acetonitrile). Add the BSTFA reagent.
- **Reaction:** Cap the vial tightly and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the carboxyl groups to their trimethylsilyl (TMS) esters.

3. GC-MS Analysis

- **Injection:** Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC column.
- **Chromatographic Separation:** Use a suitable capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column) to separate the analytes. A temperature gradient program is employed to achieve optimal separation of the dicarboxylic acid derivatives.
- **Mass Spectrometry:** The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for quantitative analysis.
 - **Ionization:** Electron Ionization (EI) is commonly used.
 - **SIM:** Monitor specific ions for the analyte (non-deuterated sebacic acid derivative) and the internal standard (deuterated sebacic acid derivative). The choice of ions should be based

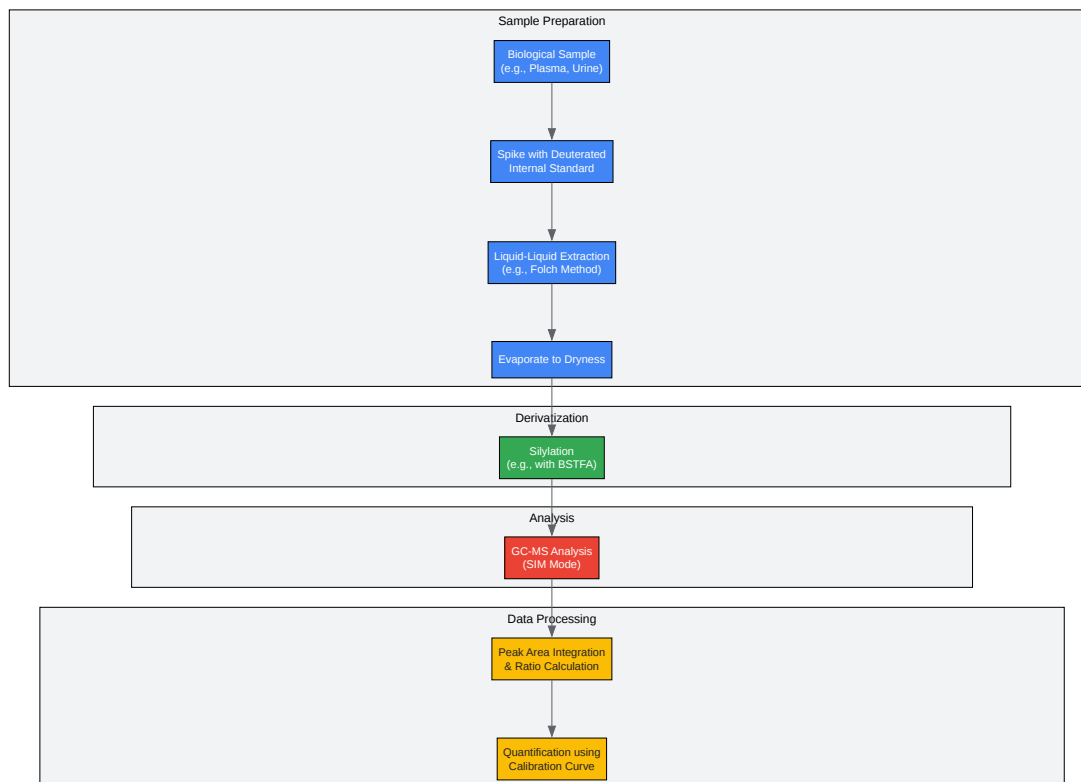
on their abundance and specificity from the mass spectra of the derivatized compounds.

4. Data Analysis and Quantification

- **Peak Integration:** Integrate the peak areas for the selected ions of both the endogenous sebacic acid and the deuterated internal standard.
- **Calibration Curve:** Prepare a series of calibration standards with known concentrations of non-deuterated sebacic acid and a constant concentration of the deuterated internal standard. Process these standards in the same manner as the samples.
- **Quantification:** Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Use the resulting linear regression to determine the concentration of sebacic acid in the unknown samples based on their measured peak area ratios.

Visualizations

Below is a diagram illustrating the experimental workflow for the quantitative analysis of sebacic acid using a deuterated internal standard.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

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References

- 1. Sebacic acid-C-d16 Aldrich [sigmaaldrich.com]
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